4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol
Brand Name: Vulcanchem
CAS No.: 108957-72-8
VCID: VC0033518
InChI: InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
SMILES: COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol

CAS No.: 108957-72-8

Main Products

VCID: VC0033518

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol - 108957-72-8

CAS No. 108957-72-8
Product Name 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Standard InChI InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
Standard InChIKey QEHTYBCDRGQJGN-SNAWJCMRSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC
SMILES COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Canonical SMILES COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Synonyms 3,3',5'-tri-O-methylpiceatannol
NSC 381281
NSC-381281
PubChem Compound 5809575
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator